molecular formula C17H23N5O2 B4946714 1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide

1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide

Cat. No.: B4946714
M. Wt: 329.4 g/mol
InChI Key: BXBUURJGLDZEDO-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, a morpholine moiety, and a methylphenyl group

Preparation Methods

The synthesis of 1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the morpholine and methylphenyl groups. Common reagents used in these reactions include azides, alkynes, and amines. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like copper(I) iodide. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. The morpholine moiety enhances the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal agent with a triazole ring and additional functional groups.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-14-4-2-3-5-15(14)12-22-13-16(19-20-22)17(23)18-6-7-21-8-10-24-11-9-21/h2-5,13H,6-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBUURJGLDZEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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